molecular formula C12H14ClN5 B5703746 6-Chloro-N2-isopropyl-N4-phenyl-1,3,5-triazine-2,4-diamine

6-Chloro-N2-isopropyl-N4-phenyl-1,3,5-triazine-2,4-diamine

Cat. No.: B5703746
M. Wt: 263.72 g/mol
InChI Key: GLIWCUXRQXXJHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-N2-isopropyl-N4-phenyl-1,3,5-triazine-2,4-diamine is an organic compound belonging to the triazine family. It is characterized by a triazine ring substituted with a chlorine atom, an isopropyl group, and a phenyl group. This compound is known for its applications in various fields, including agriculture and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-N2-isopropyl-N4-phenyl-1,3,5-triazine-2,4-diamine typically involves the reaction of cyanuric chloride with isopropylamine and aniline. The process can be summarized as follows:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-N2-isopropyl-N4-phenyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 6-Chloro-N2-isopropyl-N4-phenyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its antimicrobial or herbicidal effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its isopropyl and phenyl groups differentiate it from other triazine compounds, leading to unique reactivity and applications .

Properties

IUPAC Name

6-chloro-4-N-phenyl-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN5/c1-8(2)14-11-16-10(13)17-12(18-11)15-9-6-4-3-5-7-9/h3-8H,1-2H3,(H2,14,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLIWCUXRQXXJHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NC(=NC(=N1)NC2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001324627
Record name 6-chloro-4-N-phenyl-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001324627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

27.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201235
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

53773-09-4
Record name 6-chloro-4-N-phenyl-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001324627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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